2,3,4-Trimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
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Overview
Description
2,3,4-Trimethoxybicyclo[420]octa-1,3,5-triene-7-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of methoxy-substituted benzene derivatives and specific catalysts to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and specific catalysts depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Scientific Research Applications
2,3,4-Trimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 2,3,4-Trimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For instance, the compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
- Bicyclo[4.2.0]octa-1,3,5-triene
- 3-Bromobicyclo[4.2.0]octa-1,3,5-triene
Uniqueness
2,3,4-Trimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is unique due to its specific substitution pattern and the presence of three methoxy groups. This structural feature imparts distinct chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H14O5 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2,3,4-trimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid |
InChI |
InChI=1S/C12H14O5/c1-15-9-5-6-7(4-8(6)12(13)14)10(16-2)11(9)17-3/h5,8H,4H2,1-3H3,(H,13,14) |
InChI Key |
PDRVCLGYNNVMKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2CC(C2=C1)C(=O)O)OC)OC |
Origin of Product |
United States |
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